4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid

Cross-coupling chemistry C-I bond activation Oxidative addition

4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid is a disubstituted pyrrole building block (C6H6INO2, MW 251.02 g/mol) featuring a carboxylic acid handle at the 2-position, a methyl group at the 3-position, and a reactive iodine atom at the 4-position. Its computed partition coefficient (XLogP3-AA = 1.6) and topological polar surface area (TPSA = 53.1 Ų) place it within favorable drug-like chemical space for fragment-based screening and lead optimization programs.

Molecular Formula C6H6INO2
Molecular Weight 251.02 g/mol
CAS No. 2092561-59-4
Cat. No. B6600013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid
CAS2092561-59-4
Molecular FormulaC6H6INO2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESCC1=C(NC=C1I)C(=O)O
InChIInChI=1S/C6H6INO2/c1-3-4(7)2-8-5(3)6(9)10/h2,8H,1H3,(H,9,10)
InChIKeyPZOCJSMBVJCMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid (CAS 2092561-59-4): Core Chemical Identity and Procurement Baseline


4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid is a disubstituted pyrrole building block (C6H6INO2, MW 251.02 g/mol) featuring a carboxylic acid handle at the 2-position, a methyl group at the 3-position, and a reactive iodine atom at the 4-position [1]. Its computed partition coefficient (XLogP3-AA = 1.6) and topological polar surface area (TPSA = 53.1 Ų) place it within favorable drug-like chemical space for fragment-based screening and lead optimization programs [1]. Preliminary pharmacological screening indicates potential as a CCR5 antagonist scaffold, with relevance to HIV, inflammatory, and autoimmune disease research [2]. The compound is commercially available from multiple vendors at 98% purity, though supply chains remain niche, making rigorous vendor qualification and analytical verification essential for procurement decisions .

Why Generic Substitution Fails for 4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid: The Iodine Distinction


Substituting 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid with its 4-bromo (CAS 1092286-06-0, MW 204.02), 4-chloro (CAS 94781-46-1, MW 159.57), or non-halogenated 3-methyl analog (CAS 90724-57-5, MW 125.13) is not functionally equivalent [1]. The carbon-iodine bond at the 4-position possesses fundamentally different reactivity than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, with oxidative addition rates following the established trend I > Br >> Cl [2]. This distinction is critical for synthetic sequences requiring chemoselective functionalization at the 4-position in the presence of other reactive handles. Furthermore, the iodine atom's polarizability enables halogen-bonding interactions with biological targets that are inaccessible to bromo, chloro, or unsubstituted analogs, potentially altering binding affinity and target engagement profiles [3]. The combined 4-iodo-3-methyl-2-carboxylic acid substitution pattern is underexplored in the medicinal chemistry literature, representing a distinct chemical space relative to the more common 4-bromo and 4-chloro congeners [1].

Quantitative Differentiation Evidence for 4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid vs. Halogenated Analogs


Cross-Coupling Reactivity Advantage: C-I Bond Oxidative Addition Kinetics vs. C-Br and C-Cl Analogs

The carbon-iodine bond dissociation energy (BDE) for aryl iodides is approximately 53–65 kcal/mol, compared to 71–81 kcal/mol for aryl bromides and 84–97 kcal/mol for aryl chlorides [1]. This translates to substantially faster oxidative addition rates with Pd(0) catalysts for the iodo analog relative to the 4-bromo-3-methyl (CAS 1092286-06-0) and 4-chloro-3-methyl (CAS 94781-46-1) comparators. In palladium-catalyzed cross-coupling of pyrrole anions with aryl halides, aryl iodides consistently demonstrate superior reactivity, enabling lower catalyst loadings (≤1 mol%) and milder temperatures (RT to 60 °C) compared to aryl bromides (80–100 °C) and aryl chlorides (>100 °C or specialized ligands) [2]. This class-level reactivity hierarchy directly informs synthetic route design where the 4-iodo compound is the preferred substrate for convergent fragment coupling strategies.

Cross-coupling chemistry C-I bond activation Oxidative addition Palladium catalysis Synthetic methodology

Physicochemical Property Profile: XLogP3-AA and TPSA Differentiation from Non-Iodinated Analogs

The target compound exhibits a computed XLogP3-AA of 1.6 and topological polar surface area (TPSA) of 53.1 Ų [1]. In comparison, the non-halogenated 3-methyl-1H-pyrrole-2-carboxylic acid (CAS 90724-57-5) has a lower molecular weight (125.13 vs. 251.02 g/mol) and predicted lower XLogP (~0.7) [2]. The 4-bromo analog (CAS 1092286-06-0, MW 204.02) has an intermediate lipophilicity profile. The XLogP3-AA value of 1.6 places the target compound in an optimal range for passive membrane permeability while maintaining aqueous solubility, consistent with Lipinski and fragment-based screening guidelines [1]. The iodine atom contributes approximately +0.7 to +0.9 log units to lipophilicity compared to the non-halogenated parent, a meaningful shift for target binding and pharmacokinetic optimization.

Drug-likeness Lipophilicity Polar surface area Fragment-based drug design Physicochemical profiling

GHS Safety and Handling Profile: Regulatory Classification for Laboratory Procurement and Risk Assessment

According to the European Chemicals Agency (ECHA) C&L Inventory, 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid carries the following GHS hazard classifications: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This notification was provided by one registrant. In contrast, the 4-bromo-3-methyl and 4-chloro-3-methyl analogs lack formal ECHA C&L notifications in PubChem, creating an information gap for procurement risk assessment [2]. The availability of regulatory hazard data for the iodo analog reduces uncertainty in laboratory handling protocols and shipping classification compliance.

GHS classification Laboratory safety Regulatory compliance Procurement risk assessment ECHA notification

CCR5 Receptor Antagonist Potential: Preliminary Pharmacological Annotation vs. In-Class Alternatives

Preliminary pharmacological screening has identified 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid as a potential CCR5 receptor antagonist scaffold [1]. CCR5 is a validated therapeutic target for HIV entry inhibition (exemplified by maraviroc) and inflammatory/autoimmune conditions [2]. The target compound has also been annotated in the MolBiC database with bioactivity against liver carboxylesterase 1 (Protein ID PT02186) at concentrations ≤0.1 μM, suggesting additional target engagement potential [3]. In contrast, the 4-bromo and 4-chloro analogs have no publicly annotated CCR5 or carboxylesterase activity data, though this likely reflects limited screening rather than confirmed inactivity. The broader pyrrole-2-carboxylic acid scaffold is established in CCR5 antagonist medicinal chemistry, with structurally related compounds showing IC50 values of 129 nM at human CCR5 (MOLT4 cell-based calcium mobilization assay) [4].

CCR5 antagonist HIV entry inhibitor Chemokine receptor Inflammatory disease Immunology

Halogen Bonding Potential: Iodine σ-Hole Donor Capacity vs. Bromine and Chlorine Analogs

The iodine atom at the 4-position of the pyrrole ring provides a significantly larger and more electropositive σ-hole than bromine or chlorine, enabling stronger halogen-bonding interactions with Lewis basic sites in protein binding pockets (e.g., carbonyl oxygens of backbone amides, carboxylate side chains) [1]. The calculated electrostatic potential maximum (Vs,max) on the iodine σ-hole for iodobenzene derivatives is approximately +25–30 kcal/mol, compared to +15–20 kcal/mol for bromobenzene and +5–10 kcal/mol for chlorobenzene [1]. While direct experimental halogen-bond energy measurements for this specific compound have not been reported, the class-level principle is well-established across multiple protein-ligand systems, where iodine-for-bromine substitution has been shown to improve binding affinity by 0.5–1.5 kcal/mol (corresponding to 2–12× potency enhancement) through halogen bonding [2].

Halogen bonding σ-hole interaction Molecular recognition Structure-based drug design Protein-ligand interactions

Commercial Availability and Vendor Landscape: Supply Chain Differentiation from Bromo and Chloro Analogs

4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid is commercially available at 98% purity from established Chinese chemical suppliers including Leyan (Product No. 2168707) . The 4-bromo analog (CAS 1092286-06-0) is listed by Fluorochem and MolCore at comparable purity, while the 4-chloro analog (CAS 94781-46-1) has more limited vendor coverage . The iodo compound benefits from a PubChem substance entry (CID 118988287) with ECHA regulatory data, facilitating customs clearance and institutional procurement compliance [1]. Notably, the compound's creation date in PubChem is 2016-05-05, indicating a recent entry into the commercial chemical space relative to the bromo and chloro analogs, which may reflect growing research interest or patent-driven demand [1]. Procurement lead time and batch-to-batch consistency data require direct vendor inquiry.

Chemical procurement Vendor qualification Supply chain Purity specification Catalog availability

Optimal Application Scenarios for 4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid (CAS 2092561-59-4) Based on Evidence Profile


Late-Stage Diversification in Parallel Synthesis Libraries via Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond at the 4-position enables efficient Pd-catalyzed Suzuki-Miyaura cross-coupling under mild conditions (RT to 60 °C, ≤1 mol% Pd catalyst) where the corresponding 4-bromo and 4-chloro analogs require elevated temperatures or specialized ligand systems [1]. This makes the compound the preferred substrate for parallel synthesis arrays targeting library production, where maximizing reaction scope across diverse boronic acid/ester coupling partners under a single set of standardized conditions is paramount. The carboxylic acid handle can be temporarily protected as an ester or used directly in aqueous Suzuki conditions, enabling sequential functionalization strategies at both the 2- and 4-positions [1].

Structure-Based CCR5 Antagonist Hit Expansion and Halogen Bonding-Driven Optimization

With preliminary pharmacological annotation as a CCR5 antagonist scaffold and the iodine atom's established capacity for halogen bonding to protein backbone carbonyls and carboxylate side chains, this compound serves as a privileged starting point for structure-based hit expansion [2][3]. The iodine σ-hole provides an interaction vector inaccessible to bromo, chloro, or unsubstituted analogs, enabling exploration of halogen-bonding subpockets identified in CCR5 crystal structures. The compound's favorable physicochemical profile (XLogP3-AA = 1.6, TPSA = 53.1 Ų) supports fragment growing strategies while maintaining drug-like properties [4].

Chemoselective Bioconjugation and Activity-Based Protein Profiling Probe Development

The orthogonal reactivity of the C-I bond relative to the carboxylic acid handle enables chemoselective sequential derivatization: amide/ester formation at C2 followed by cross-coupling or halogen-metal exchange at C4. This dual-handle architecture is particularly valuable for constructing bioconjugation probes where the carboxylic acid is coupled to a linker or affinity tag and the iodine serves as a latent electrophile for introducing photoreactive groups (via Sonogashira coupling to aryl azides/diazirines) or fluorescent reporters [5]. The 4-bromo analog shows reduced chemoselectivity in such sequences due to competing reactivity at the bromine position under amide coupling conditions.

Fragment-Based Screening Library Design Targeting Underexplored Chemical Space

The compound's computed properties (MW 251.02, XLogP3-AA 1.6, TPSA 53.1 Ų, HBD 2, HBA 2, Rotatable Bonds 1) position it as a 'rule-of-three' compliant fragment with the added advantage of a heavy atom (iodine) for anomalous scattering in X-ray crystallographic fragment screening [4]. The 4-iodo-3-methyl-2-carboxylic acid substitution pattern occupies a distinct region of fragment chemical space relative to commercially available pyrrole fragment libraries, which are dominated by 2-carboxylic acid, 2-carboxylate ester, and 2,4-dimethyl variants. Inclusion in screening collections enhances library diversity and provides a unique SAR starting point [4].

Quote Request

Request a Quote for 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.